4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been synthesized for scientific research applications. It has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Arylamides and Sigma-2 Receptor Ligands
Research has focused on the development of arylamides hybrids, such as PB28 and RHM-1, as tools for tumor diagnosis through their high affinity at σ2 receptors. These compounds, including ones with a 6,7-dimethoxytetrahydroisoquinoline linked to an o-methoxy substituted arylamide, have shown excellent σ(1)/σ(2) selectivities. These findings suggest potential in developing PET tracers for tumor imaging, particularly in tumors overexpressing P-gp, despite challenges posed by interaction with P-gp that may limit their use (Abate et al., 2011).
Synthesis of Tetrahydroisoquinolin Derivatives
Studies on the practical synthesis of compounds like cotarnine and its derivatives from precursors such as 2-methoxy-3,4-(methylenedioxy)benzaldehyde have been reported. These syntheses contribute to the understanding and development of novel compounds for various applications, including potential therapeutic uses (Shirasaka et al., 1990).
Sigma-2 Receptor Probes for In Vitro Studies
Novel sigma-2 receptor probes, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), have been developed, displaying high affinity for sigma2 receptors. These probes are valuable tools for studying sigma2 receptors in vitro, contributing to the understanding of receptor function and potential drug development (Xu et al., 2005).
Radioligand Binding Studies
Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, contributing to the understanding of K+ channel functions and potential therapeutic targets (Graulich et al., 2006).
Imaging Breast Cancer with Sigma2 Receptor Ligands
Studies have synthesized and evaluated carbon-11 labeled sigma2 receptor ligands for their potential in imaging the proliferative status of breast tumors with PET. One radiotracer, in particular, demonstrated high tumor uptake and suitable tumor/background ratios, suggesting its potential for imaging breast cancer (Tu et al., 2005).
properties
IUPAC Name |
4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-16-9-6-14(11-13(16)5-10-17(20)21)19-18(22)12-3-7-15(23-2)8-4-12/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDZVHDPMNTBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.